molecular formula C7H3ClFIO B2487826 3-Chloro-6-fluoro-2-iodobenzaldehyde CAS No. 2288709-99-7

3-Chloro-6-fluoro-2-iodobenzaldehyde

Cat. No. B2487826
M. Wt: 284.45
InChI Key: XLBJXHMAVHJUGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes like 3-Chloro-6-fluoro-2-iodobenzaldehyde often involves halogenation and formylation processes. While specific synthesis routes for 3-Chloro-6-fluoro-2-iodobenzaldehyde are not detailed in the available literature, studies on similar compounds provide insights into potential methodologies. For instance, fluorobenzaldehydes can be synthesized from their corresponding chlorobenzaldehydes using a reagent system of potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether, indicating a possible pathway for introducing fluorine into the benzaldehyde framework (Yoshida & Kimura, 1988).

Molecular Structure Analysis

Studies on halogenated benzaldehydes, such as 4-chloro-3-fluorobenzaldehyde and 3-iodobenzaldehyde, have revealed that these compounds exhibit interesting conformational behaviors due to the presence of halogen atoms. The molecular structure is characterized by single-crystal X-ray diffraction, FT-IR, and Raman techniques, with conformational isomers analyzed through density functional theory (DFT) (Parlak et al., 2014; Kumar et al., 2015). These studies indicate that fluorine and iodine atoms significantly impact the conformational preferences and stability of the compounds.

Chemical Reactions and Properties

Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactivity of the aldehyde group and the halogens. For example, o-fluorobenzaldehydes can undergo condensation with hydrazine to form indazoles, demonstrating the aldehyde group's reactivity in synthesizing heterocyclic compounds (Lukin et al., 2006). Such reactivities are crucial for synthesizing biologically active molecules and functional materials.

Scientific Research Applications

Structural Analysis and Conformational Studies

Compounds structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, such as 4-Chloro-3-fluorobenzaldehyde, have been characterized using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies provide insights into the conformational preferences and molecular structures, which are essential for designing materials with specific optical or electronic properties (Parlak et al., 2014).

Synthesis and Organic Transformations

Research on halogenated benzaldehydes often focuses on their roles in synthetic chemistry, such as intermediates in the formation of complex organic molecules. For instance, the synthesis and transformation of halogen-substituted benzaldehydes into various organic compounds are critical for developing new pharmaceuticals, agrochemicals, and dyes. Techniques and reactions, including nucleophilic aromatic substitution and carbonylation, have been explored for this purpose, demonstrating the versatility of these compounds in organic synthesis (Daniewski et al., 2002).

Catalysis and Chemical Reactions

Halogenated benzaldehydes have been utilized as precursors or ligands in catalysis, contributing to the development of highly active catalysts for reactions like the Heck and Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental process in organic synthesis. Studies involving palladacycles derived from iodobenzaldehyde variants have shown significant efficacy in catalyzing such reactions, hinting at the potential catalytic applications of 3-Chloro-6-fluoro-2-iodobenzaldehyde (Rocaboy & Gladysz, 2003).

Environmental Applications

The treatment and recycling of wastewater containing aromatic fluoride compounds, which are structurally similar to 3-Chloro-6-fluoro-2-iodobenzaldehyde, have been investigated. These studies are crucial for environmental chemistry, focusing on removing harmful substances from industrial effluents and reducing pollution. For example, the use of macroporous resin to absorb and remove these compounds from wastewater demonstrates the environmental relevance of research on halogenated benzaldehydes (Xiaohong & Hangzhou Ltd, 2009).

properties

IUPAC Name

3-chloro-6-fluoro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBJXHMAVHJUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-iodobenzaldehyde

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